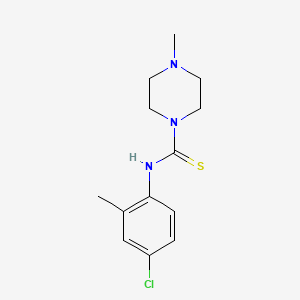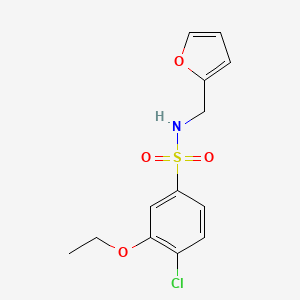![molecular formula C15H11ClF3NO3 B5768908 3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5768908.png)
3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is a chemical compound that has been widely used in scientific research. It is a synthetic compound that is used to study the mechanism of action of various biological processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide involves the inhibition of PKC and the activation of TRP channels. PKC is a family of serine/threonine kinases that play a key role in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. TRP channels are a family of ion channels that play a key role in the regulation of various physiological processes such as pain sensation, temperature sensation, and taste sensation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide include the inhibition of PKC and the activation of TRP channels. This leads to the modulation of various cellular processes such as the regulation of ion channels, the modulation of synaptic transmission, and the regulation of physiological processes such as pain sensation, temperature sensation, and taste sensation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide in lab experiments include its high potency and selectivity for PKC and TRP channels. It is also a synthetic compound that can be easily synthesized in the lab. The limitations of using 3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the use of 3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide in scientific research. These include the development of more potent and selective inhibitors of PKC and TRP channels, the identification of new biological targets for 3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide, and the investigation of its potential therapeutic applications in the treatment of various diseases such as cancer, pain, and inflammation.
Conclusion:
In conclusion, 3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of PKC and an activator of TRP channels. Its biochemical and physiological effects include the modulation of various cellular processes and the regulation of physiological processes such as pain sensation, temperature sensation, and taste sensation. Its advantages include its high potency and selectivity, while its limitations include its limited solubility and potential toxicity. There are several future directions for the use of 3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide in scientific research, including the development of more potent and selective inhibitors and the investigation of its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide involves the reaction of 3-chloro-4-methoxyaniline with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and the resulting product is purified by column chromatography. The yield of the product is typically around 50%.
Scientific Research Applications
3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide has been used in various scientific research applications. It has been used as a tool to study the mechanism of action of various biological processes such as the inhibition of protein kinase C (PKC) and the activation of transient receptor potential (TRP) channels. It has also been used to study the role of PKC in the regulation of ion channels and the modulation of synaptic transmission.
properties
IUPAC Name |
3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-22-13-7-2-9(8-12(13)16)14(21)20-10-3-5-11(6-4-10)23-15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEKXCJDJGMJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-2-(4-chlorophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5768832.png)


![4-nitro-3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5768854.png)

![4-tert-butyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5768863.png)
![4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5768864.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5768866.png)

![3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5768880.png)


![N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B5768920.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5768923.png)